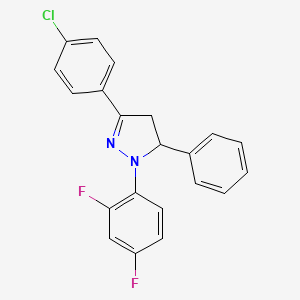

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole" is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the synthesis of a related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was achieved by a condensation/cyclization reaction of a chlorovinyl ketone with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol . This method could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR and NMR spectroscopy, as well as single-crystal X-ray diffraction studies . The geometry of the molecule can be optimized using computational methods like density functional theory (DFT), which provides insights into the vibrational spectra and molecular parameters such as bond lengths and angles .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including electrophilic and nucleophilic attacks, due to the presence of reactive sites within the molecule. The molecular electrostatic potential (MEP) study can reveal negative regions that are prone to electrophilic attack, typically localized over the carbonyl group and phenyl rings, and positive regions that are susceptible to nucleophilic attack, often localized over the nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be explored through computational studies, including the analysis of HOMO-LUMO (highest occupied molecular orbital-lowest unoccupied molecular orbital) energies, which indicate the molecule's electronic properties and reactivity. The nonlinear optical properties can also be evaluated by determining the first and second hyperpolarizabilities . Additionally, molecular docking studies can predict the biological activity of these compounds, such as their potential inhibitory activity against specific proteins like kinesin spindle protein (KSP) .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Pyrazoline derivatives, similar to the compound , are extensively used as building blocks in the synthesis of heterocyclic compounds. These include a variety of structures such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of such derivatives under mild reaction conditions enables the generation of versatile cynomethylene dyes from a wide range of precursors, including amines and phenols. This versatility underscores the importance of pyrazoline and its derivatives in organic synthesis and the development of dyes (M. A. Gomaa & H. Ali, 2020).

Pharmaceutical and Biological Applications

Pyrazoline scaffolds are central to many biologically active compounds, offering a pharmacophore template for both combinatorial and medicinal chemistry. These derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors further highlights their significance in medicinal chemistry, providing a foundation for the development of new therapeutics (A. M. Dar & Shamsuzzaman, 2015).

Environmental Impact Studies

Studies on chlorophenols, which share a structural moiety with the compound of interest, assess their impact on the aquatic environment. Despite moderate toxic effects to mammalian and aquatic life, long-term exposure to compounds like 2,4-dichlorophenol can have considerable toxicity, especially to fish. This research informs environmental safety assessments and pollution control strategies, emphasizing the need for understanding the ecological consequences of chemical contaminants (K. Krijgsheld & A. D. Gen, 1986).

Agrochemical Research

Pyrazolines are key in agrochemical research, providing a basis for developing herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. Novel synthesis methods, particularly under microwave conditions, have facilitated the development of pyrazoline derivatives that show potential in improving crop protection and yield (Sheetal et al., 2018).

Anticancer Research

The exploration of pyrazoline derivatives in anticancer research has been significant. Various methods of synthesizing these compounds have revealed their high biological effects, indicating the potential for developing new anticancer agents. This highlights the ongoing interest in pyrazoline derivatives within pharmaceutical chemistry, encouraging further investigation into their therapeutic applications (Pushkar Kumar Ray et al., 2022).

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-2-(2,4-difluorophenyl)-3-phenyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF2N2/c22-16-8-6-14(7-9-16)19-13-21(15-4-2-1-3-5-15)26(25-19)20-11-10-17(23)12-18(20)24/h1-12,21H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKVUIBWVZHBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2518693.png)

![3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid](/img/structure/B2518694.png)

![3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2518695.png)

![2,4,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2518698.png)

![1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2518702.png)

![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)